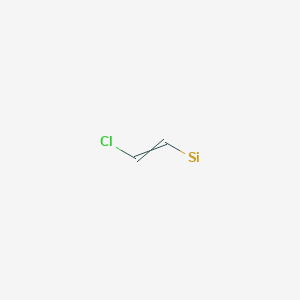
Chlorovinylsilane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2-Chloroethenyl)silane is an organosilicon compound with the chemical formula C2H3ClSi It is a vinylsilane derivative, characterized by the presence of a vinyl group (ethenyl) attached to a silicon atom, which is further bonded to a chlorine atom
准备方法
Synthetic Routes and Reaction Conditions
(2-Chloroethenyl)silane can be synthesized through several methods. One common approach involves the hydrosilylation of acetylene with chlorosilane in the presence of a catalyst. This reaction typically requires a platinum-based catalyst and proceeds under mild conditions to yield (2-Chloroethenyl)silane .
Another method involves the reaction of vinylmagnesium bromide with chlorosilane. This Grignard reaction is carried out in an inert atmosphere, usually under nitrogen or argon, to prevent moisture and oxygen from interfering with the reaction .
Industrial Production Methods
On an industrial scale, (2-Chloroethenyl)silane is produced using continuous flow processes that ensure high efficiency and yield. The process involves the catalytic addition of chlorosilane to acetylene in a controlled environment, often using a fixed-bed reactor. This method allows for the large-scale production of (2-Chloroethenyl)silane with high purity .
化学反应分析
Types of Reactions
(2-Chloroethenyl)silane undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles, such as alkoxides or amines, to form different organosilicon compounds.
Addition Reactions: The vinyl group can participate in addition reactions with electrophiles, leading to the formation of new carbon-carbon or carbon-heteroatom bonds.
Polymerization: (2-Chloroethenyl)silane can undergo polymerization to form polysiloxanes, which are valuable materials in the production of silicones.
Common Reagents and Conditions
Common reagents used in the reactions of (2-Chloroethenyl)silane include:
Grignard Reagents: For substitution reactions.
Electrophiles: Such as halogens and acids for addition reactions.
Catalysts: Platinum-based catalysts for hydrosilylation reactions.
Major Products Formed
The major products formed from the reactions of (2-Chloroethenyl)silane include various organosilicon compounds, such as alkoxysilanes, aminosilanes, and polysiloxanes .
科学研究应用
(2-Chloroethenyl)silane has a wide range of applications in scientific research:
作用机制
The mechanism of action of (2-Chloroethenyl)silane involves its reactivity towards nucleophiles and electrophiles. The silicon atom, being less electronegative, can stabilize positive charges through hyperconjugation, making the compound highly reactive in electrophilic addition reactions . The vinyl group allows for polymerization and addition reactions, while the chlorine atom can be substituted with various nucleophiles .
相似化合物的比较
Similar Compounds
Vinyltrimethylsilane: Similar in structure but with three methyl groups attached to the silicon atom instead of a chlorine atom.
Vinyltriethoxysilane: Contains three ethoxy groups attached to the silicon atom.
Vinyltrichlorosilane: Has three chlorine atoms attached to the silicon atom.
Uniqueness
(2-Chloroethenyl)silane is unique due to the presence of both a vinyl group and a chlorine atom, which confer distinct reactivity patterns. This combination allows for versatile applications in synthesis and industrial processes, making it a valuable compound in various fields .
属性
分子式 |
C2H2ClSi |
|---|---|
分子量 |
89.57 g/mol |
InChI |
InChI=1S/C2H2ClSi/c3-1-2-4/h1-2H |
InChI 键 |
UJCLFVWIHMQGJN-UHFFFAOYSA-N |
规范 SMILES |
C(=CCl)[Si] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















